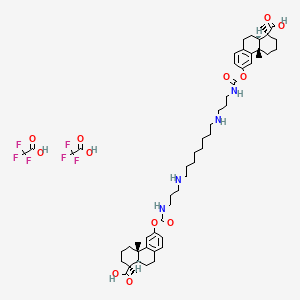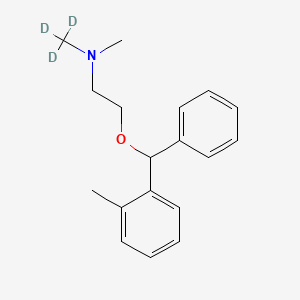
Herpes virus inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Herpes virus inhibitor 2 is a synthetic peptide designed to inhibit the activity of herpes virus ribonucleotide reductase. This enzyme is crucial for the replication of herpes simplex viruses, making this compound a valuable compound in antiviral research and therapy. The compound’s amino acid sequence is Tyr-Gly-Ala-Val-Val-Asn-Asp-Leu .
Preparation Methods
Synthetic Routes and Reaction Conditions: Herpes virus inhibitor 2 is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protected amino acids to prevent unwanted side reactions. The synthesis begins with the attachment of the first amino acid to the resin, followed by the deprotection of its amino group. Subsequent amino acids are then added one by one, with each addition followed by deprotection. The final peptide is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Herpes virus inhibitor 2 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, DIC), deprotecting agents (e.g., TFA), and cleavage reagents (e.g., TFA with scavengers).
Conditions: Room temperature for coupling and deprotection steps, and slightly elevated temperatures for cleavage from the resin.
Major Products: The major product of these reactions is the desired peptide sequence, this compound, which is then purified to remove any side products or incomplete sequences .
Scientific Research Applications
Herpes virus inhibitor 2 has several applications in scientific research:
Mechanism of Action
Herpes virus inhibitor 2 exerts its effects by binding to the ribonucleotide reductase enzyme of the herpes simplex virus. This binding disrupts the enzyme’s quaternary structure, inhibiting its activity and preventing the virus from synthesizing the deoxyribonucleotides necessary for DNA replication. The molecular targets involved include the enzyme’s active site and regulatory subunits .
Comparison with Similar Compounds
Acyclovir: A nucleoside analog that inhibits viral DNA polymerase.
Ganciclovir: Another nucleoside analog with a similar mechanism of action to acyclovir.
Valaciclovir: The L-valine ester of acyclovir, used to treat various herpes infections.
Penciclovir: A guanine nucleoside analog that inhibits viral DNA polymerase.
Vidarabine: Inhibits viral DNA polymerase and terminates the growing viral DNA chain.
Uniqueness: Herpes virus inhibitor 2 is unique in its specific inhibition of the ribonucleotide reductase enzyme, whereas the other compounds primarily target viral DNA polymerase. This distinct mechanism of action makes this compound a valuable addition to the arsenal of antiviral agents, particularly for strains resistant to traditional nucleoside analogs .
Properties
Molecular Formula |
C38H59N9O13 |
|---|---|
Molecular Weight |
849.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H59N9O13/c1-17(2)12-26(38(59)60)45-35(56)25(15-29(51)52)43-34(55)24(14-27(40)49)44-36(57)30(18(3)4)47-37(58)31(19(5)6)46-32(53)20(7)42-28(50)16-41-33(54)23(39)13-21-8-10-22(48)11-9-21/h8-11,17-20,23-26,30-31,48H,12-16,39H2,1-7H3,(H2,40,49)(H,41,54)(H,42,50)(H,43,55)(H,44,57)(H,45,56)(H,46,53)(H,47,58)(H,51,52)(H,59,60)/t20-,23-,24-,25-,26-,30-,31-/m0/s1 |
InChI Key |
URCVABGAANCWFR-BHVHXQCKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)


![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)







![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)
